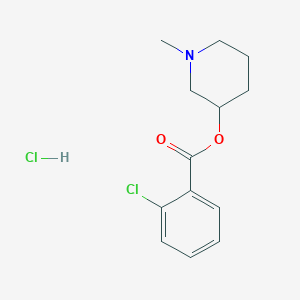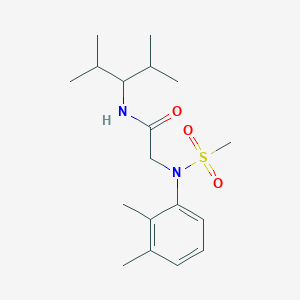
4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, also known as SU9516, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. SU9516 is a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and transcriptional control.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of CDKs, which are key regulators of cell cycle progression and transcriptional control. CDKs are involved in the phosphorylation of proteins that are essential for cell division and DNA replication. By inhibiting CDKs, this compound prevents cell division and induces apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of CDKs, induction of apoptosis in cancer cells, inhibition of pro-inflammatory cytokine production, and promotion of neuronal survival. This compound has also been shown to have anti-angiogenic effects by inhibiting the expression of vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is its potent inhibitory activity against CDKs, which makes it a valuable tool for studying the role of CDKs in various diseases. Additionally, this compound has been shown to have a high selectivity for CDKs, which minimizes off-target effects. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, including the development of more potent and selective CDK inhibitors, the investigation of the role of CDKs in various diseases, and the exploration of this compound as a potential therapeutic agent in clinical trials. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and minimize side effects. Overall, this compound has shown great potential as a valuable tool for studying the role of CDKs in various diseases and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has shown promising results as a potential anti-cancer agent by inhibiting CDKs, which are often overexpressed in cancer cells. Inflammation is also a target for this compound, as it has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to promote neuronal survival and protect against oxidative stress.
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c20-12-6-8-13(9-7-12)25-16-5-1-4-15-17(16)19(23)21(18(15)22)11-14-3-2-10-24-14/h1,4-9,14H,2-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFHUHWGQVKUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2-chlorobenzyl)-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3968371.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B3968372.png)

![1-benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968390.png)
![N-(4-ethoxyphenyl)-N'-[1-(2-thienyl)ethyl]thiourea](/img/structure/B3968395.png)
![N-(4-bromo-3-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3968406.png)
![1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968409.png)
![5-(2-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968415.png)
![2-(4-ethoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968421.png)
![10-(diphenylmethylene)-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968444.png)
![2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B3968450.png)
![4-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3968457.png)
![2-{4-[1-(4-nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968458.png)
